2-Bocaminomethyl-indan-2-carboxylic acid 2-Bocaminomethyl-indan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1360547-53-0
VCID: VC2573740
InChI: InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(13(18)19)8-11-6-4-5-7-12(11)9-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19)
SMILES: CC(C)(C)OC(=O)NCC1(CC2=CC=CC=C2C1)C(=O)O
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

2-Bocaminomethyl-indan-2-carboxylic acid

CAS No.: 1360547-53-0

Cat. No.: VC2573740

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

2-Bocaminomethyl-indan-2-carboxylic acid - 1360547-53-0

Specification

CAS No. 1360547-53-0
Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-dihydroindene-2-carboxylic acid
Standard InChI InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(13(18)19)8-11-6-4-5-7-12(11)9-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19)
Standard InChI Key KBEKLIXEPFQAMO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1(CC2=CC=CC=C2C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC1(CC2=CC=CC=C2C1)C(=O)O

Introduction

Chemical Structure and Properties

2-Bocaminomethyl-indan-2-carboxylic acid belongs to the class of carboxylic acids and amine derivatives. It features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound's structure consists of an indan core (a benzene ring fused to a cyclopentane ring) with both a carboxylic acid group and a Boc-protected aminomethyl group attached at the C-2 position of the cyclopentane ring.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of 2-Bocaminomethyl-indan-2-carboxylic acid

PropertyValue
CAS Number1360547-53-0
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
IUPAC Name2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-dihydroindene-2-carboxylic acid
InChIInChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(13(18)19)8-11-6-4-5-7-12(11)9-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyKBEKLIXEPFQAMO-UHFFFAOYSA-N
Commercial Purity≥97% (NLT)

The compound possesses both acidic (carboxylic acid) and basic (protected amine) functional groups, giving it interesting reactivity patterns . The carboxylic acid functionality allows for typical acid-base chemistry, esterification, and amide bond formation, while the Boc-protected amine can be selectively deprotected under acidic conditions to reveal a reactive primary amine for further transformations.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural confirmation and purity assessment of 2-Bocaminomethyl-indan-2-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups, including:

  • Carboxylic acid C=O stretch: strong absorption around 1700-1725 cm⁻¹

  • Carbamate C=O stretch: absorption around 1680-1710 cm⁻¹

  • N-H stretch: absorption around 3300-3400 cm⁻¹

  • O-H stretch of the carboxylic acid: broad absorption around 3000-3300 cm⁻¹

Mass Spectrometry

Mass spectrometry would be expected to show:

  • Molecular ion peak corresponding to M+H⁺ at m/z 292

  • Fragment corresponding to loss of the Boc group (m/z 192)

  • Fragment corresponding to loss of tert-butyl group (m/z 236)

Chemical Reactions and Reactivity

2-Bocaminomethyl-indan-2-carboxylic acid can participate in several types of chemical reactions, leveraging its dual functionality.

Carboxylic Acid Reactions

The carboxylic acid group can undergo typical transformations, including:

  • Amidation: Direct reaction with amines to form amide bonds, potentially using coupling reagents like B(OCH₂CF₃)₃

  • Esterification: Reaction with alcohols to form esters

  • Reduction: Conversion to primary alcohol using appropriate reducing agents

  • Activation: Formation of acid chlorides or active esters for subsequent reactions

Boc Deprotection

The Boc protecting group can be selectively removed under acidic conditions:

  • Treatment with trifluoroacetic acid (TFA) in dichloromethane

  • Exposure to HCl in dioxane or ethyl acetate

  • Use of formic acid

This deprotection reveals a primary amine that can then participate in various reactions, including alkylation, acylation, and peptide coupling.

Orthogonal Reactivity

The presence of both protected amine and free carboxylic acid groups allows for orthogonal reactivity, enabling selective transformations at either functional group. This feature is particularly valuable in multistep synthesis of complex molecules.

Applications and Uses

2-Bocaminomethyl-indan-2-carboxylic acid has several important applications in scientific research and pharmaceutical development.

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting specific biological pathways . The conformationally constrained indan core can impart specific spatial arrangements of functional groups, potentially enhancing binding to biological targets.

Peptide Chemistry

The presence of both a carboxylic acid and a protected amine makes this compound suitable for incorporation into peptides. When introduced into peptide sequences, the indan scaffold can:

  • Impart conformational constraints that may enhance target selectivity

  • Improve metabolic stability of the resulting peptides

  • Alter the physicochemical properties of peptide-based drugs

Medicinal Chemistry Applications

Compounds with similar structural features have found applications in several areas of medicinal chemistry:

  • As building blocks for novel analgesics and anti-inflammatory drugs

  • In the study of neurotransmitter systems for treatment of neurological disorders

  • As components in complex bioactive molecules targeting various disease states

Research and Analytical Applications

In chemical research, 2-Bocaminomethyl-indan-2-carboxylic acid may serve as:

  • A reference standard in chromatographic analysis

  • A model compound for studying reaction mechanisms

  • A building block in combinatorial chemistry libraries

Comparison with Related Compounds

To better understand the significance of 2-Bocaminomethyl-indan-2-carboxylic acid, it is useful to compare it with structurally related compounds.

Comparison with Other Indan Derivatives

Table 2: Comparison of 2-Bocaminomethyl-indan-2-carboxylic acid with Related Indan Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesApplications
2-Bocaminomethyl-indan-2-carboxylic acidC16H21NO4291.34Boc-protected aminomethyl at C-2Pharmaceutical intermediate, peptide chemistry
Indan-2-carboxylic acidC10H10O2162.19Lacks aminomethyl and Boc groupsBuilding block in organic synthesis
2-Aminoindane-2-carboxylic acidC10H11NO2177.20Has free amine instead of Boc-protected aminomethylAmino acid analog, peptide synthesis
Boc-2-aminoindane-2-carboxylic acidC15H19NO4277.32Direct Boc-protected amine at C-2 (no methylene spacer)Pharmaceutical development, peptide synthesis

Comparison with Other Boc-Protected Compounds

Table 3: Comparison of 2-Bocaminomethyl-indan-2-carboxylic acid with Other Boc-Protected Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesApplications
2-Bocaminomethyl-indan-2-carboxylic acidC16H21NO4291.34Indan core with Boc-aminomethyl at C-2Pharmaceutical intermediate, research
2'-(Boc-aminomethyl)biphenyl-2-carboxylic acidC19H21NO4327.37Biphenyl core instead of fused ring systemPharmaceutical development, peptide synthesis
2-(Boc-aminomethyl)phenylacetic acidC14H19NO4265.30Open-chain phenyl system rather than bicyclic indanMolecular modeling studies
Boc-(R,S)-1-aminoindane-1-carboxylic acidC15H19NO5-Substitution at C-1 instead of C-2Neuroscience research, peptide synthesis

These comparisons highlight both the structural uniqueness of 2-Bocaminomethyl-indan-2-carboxylic acid and its relationship to a family of compounds with established applications in pharmaceutical research and synthetic chemistry.

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